molecular formula C18H18ClN3OS2 B2591289 (5-Chlorothiophen-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897484-94-5

(5-Chlorothiophen-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2591289
CAS No.: 897484-94-5
M. Wt: 391.93
InChI Key: KQPBRRFMGVPZTB-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a sophisticated synthetic organic compound designed for advanced pharmaceutical and biological research. This chemical features a piperazine core linked to a 5-chlorothiophene carbonyl group and a 4,7-dimethylbenzo[d]thiazole moiety, a structure associated with diverse biological activities . The integration of the chlorothiophene and dimethylbenzothiazole units suggests potential for significant interaction with biological targets. This compound is of particular interest in neuroscience research and the study of neurodegenerative diseases . Analogs featuring the benzothiazolyl-piperazine structure have been investigated as potent neuronal nitric oxide synthase (nNOS) inhibitors . Nitric oxide synthase (NOS) inhibitors are valuable tools for probing oxidative stress pathways and evaluating neuroprotective strategies in experimental models, such as those for Parkinson's disease . Additionally, the molecular framework, which incorporates a chlorothiophene carbonyl linked to piperazine, is a motif found in compounds screened for antimicrobial activity . This suggests potential utility for researchers developing novel agents to combat drug-resistant bacterial and fungal strains . The presumed mechanism of action for this compound may involve targeted enzyme inhibition, given that similar piperazine-containing molecules are known to bind enzymes and receptors, such as NOS in neurological research or microbial enzymes in antibacterial studies . This product is intended for Research Use Only and is not approved for human, therapeutic, or veterinary use. Researchers should handle this compound with appropriate care and utilize standard laboratory safety protocols.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS2/c1-11-3-4-12(2)16-15(11)20-18(25-16)22-9-7-21(8-10-22)17(23)13-5-6-14(19)24-13/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPBRRFMGVPZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, such as chlorothiophene and piperazine derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process would be optimized for efficiency and cost-effectiveness, with strict quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one atom or group with another.

Common Reagents and Conditions

Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various solvents are commonly used in these reactions. Reaction conditions may vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes or industrial applications.

Comparison with Similar Compounds

a) Compound 21 : (Thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

  • Key Difference : Replaces the 5-chlorothiophene with an unsubstituted thiophene and substitutes the benzo[d]thiazol group with a trifluoromethylphenyl.
  • Impact : The trifluoromethyl group enhances electron-withdrawing properties but reduces steric bulk compared to dimethylbenzo[d]thiazol. This may alter binding affinity in enzyme assays .

b) Compound 7a : (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone

  • Key Difference: Features a multi-substituted thiophene (amino, cyano) and a pyrazole instead of benzo[d]thiazol.

Piperazine Linker Variations

a) Compound 5 : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one

  • Key Difference: Replaces the methanone bridge with a butanone chain and introduces a pyrazole terminal group.
  • Impact : The extended alkyl chain may confer greater flexibility, enabling interactions with deeper binding pockets, but could also increase metabolic instability .

Terminal Heterocycle Modifications

a) (5-Chlorobenzo[d]thiazol-2-yl)(2-methoxyphenyl)methanone

  • Key Difference : Substitutes the piperazine-linked dimethylbenzo[d]thiazol with a methoxyphenyl group directly attached to the benzo[d]thiazol.
  • The absence of a piperazine linker reduces conformational freedom, which may limit target engagement .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₆H₁₅ClN₂OS₂ 350.88 5-Cl-thiophene, 4,7-dimethylbenzo[d]thiazol High lipophilicity, moderate solubility
Compound 21 C₁₆H₁₄F₃N₃OS 357.36 Thiophene, CF₃-phenyl Enhanced electron-withdrawing capacity
Compound 7a C₁₀H₈N₄O₂S 248.26 2,4-diamino-3-cyano-thiophene High polarity, lower logP
Compound 5 C₁₈H₂₀F₃N₅O 379.38 Butanone chain, pyrazole Flexible backbone, potential metabolic liability

Biological Activity

The compound (5-Chlorothiophen-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone , a hybrid structure combining thiophene and benzo[d]thiazole moieties, has garnered attention for its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chlorothiophen-2-carboxylic acid derivatives with piperazine and benzo[d]thiazole derivatives. The process often employs coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]thiazole and piperazine have been shown to possess activity against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies have demonstrated that certain derivatives exhibit Minimum Inhibitory Concentrations (MICs) in the low micromolar range (1–10 µM) against Mycobacterium tuberculosis H37Rv, indicating strong anti-mycobacterial potential .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructureMIC (µM)Activity
Compound AStructure A5Active
Compound BStructure B8Active
Compound CStructure C15Moderate
This compoundTBDTBDTBD

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated in various cell lines. Preliminary findings suggest that while exhibiting antimicrobial properties, some derivatives maintain low cytotoxicity towards human cell lines, making them promising candidates for further development .

Case Studies

  • Study on Anti-mycobacterial Activity : A study involving a series of benzo[d]thiazole-piperazine derivatives highlighted their anti-tubercular activity. The most effective compounds showed MIC values ranging from 2.35 to 7.94 µM against Mycobacterium tuberculosis with minimal cytotoxic effects on RAW 264.7 macrophage cell lines .
  • Antibacterial Screening : Another investigation into related thiazole and piperazine derivatives revealed moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications significantly influenced the activity levels, suggesting a structure-activity relationship (SAR) worth exploring further .

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